molecular formula C16H20N2O5 B7114358 7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione

7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B7114358
M. Wt: 320.34 g/mol
InChI Key: RCKNFWKCHQQHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[34]octane-6,8-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the annulation of a cyclopentane ring and a four-membered ring. One approach includes the use of readily available starting materials with conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and catalysis are likely employed to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethoxyphenoxy group enhances its solubility and may improve its interaction with biological targets.

Properties

IUPAC Name

7-[2-(4-ethoxyphenoxy)ethyl]-2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-22-12-3-5-13(6-4-12)23-8-7-18-14(20)16(17-15(18)21)9-11(19)10-16/h3-6,11,19H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKNFWKCHQQHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN2C(=O)C3(CC(C3)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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